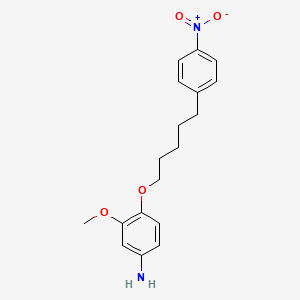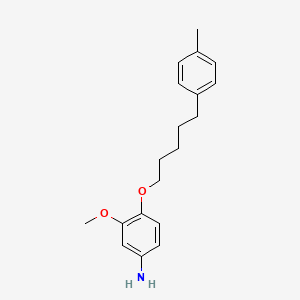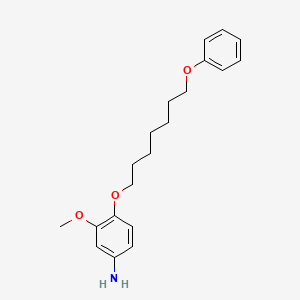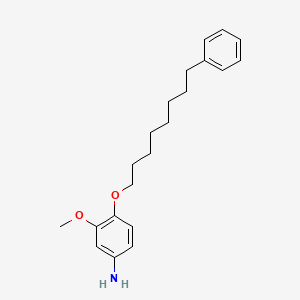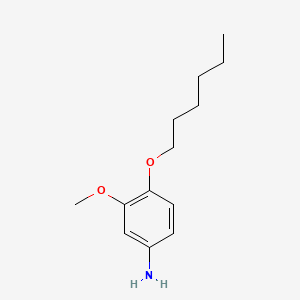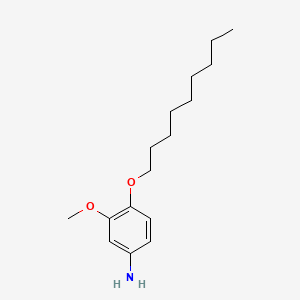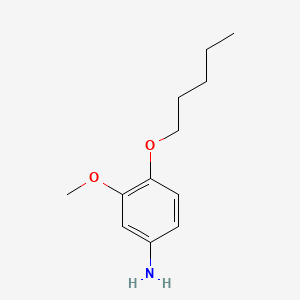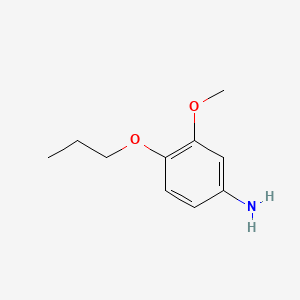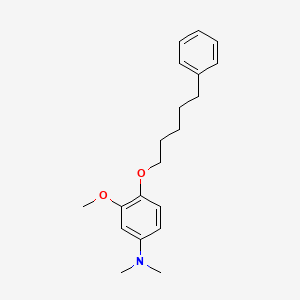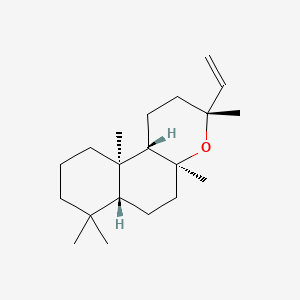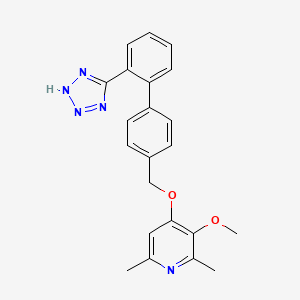
3-Methoxy-2,6-dimethyl-4-(2'-(1H-tetrazol-5-yl) biphenyl-4-ylmethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ME-3221 is a small molecule drug that functions as an angiotensin II receptor type 1 antagonist. It was initially developed by Meiji Seika Pharma Co., Ltd. for the treatment of cardiovascular diseases, particularly hypertension . The compound has shown efficacy in preventing hypertensive complications in aged stroke-prone hypertensive rats .
Preparation Methods
The synthesis of ME-3221 involves the condensation of 3-methoxy-2,6-dimethylpyridin-4(1H)-one with 5-[4’-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)tetrazole using sodium hydride in hot dimethylformamide. The resulting product is then deprotected by treatment with hydrochloric acid in a methanol-dichloromethane mixture . Industrial production methods for ME-3221 are not widely documented, but the synthetic route described is a common laboratory method.
Chemical Reactions Analysis
ME-3221 primarily undergoes reactions typical of angiotensin II receptor antagonists. It effectively antagonizes the pressor response to angiotensin II in various animal models without affecting the hypotensive response to bradykinin . The compound does not undergo significant oxidation or reduction under physiological conditions but may participate in substitution reactions involving its functional groups.
Scientific Research Applications
ME-3221 has been extensively studied for its potential in treating hypertension and related cardiovascular diseases. It has demonstrated potent antihypertensive effects in renal hypertensive rats and spontaneously hypertensive rats, with efficacy comparable to or better than losartan . Additionally, ME-3221 has been used in research to understand species differences in angiotensin II receptors and their role in hypertension .
Mechanism of Action
ME-3221 exerts its effects by selectively antagonizing the angiotensin II receptor type 1. This receptor is involved in vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to increased blood pressure. By blocking this receptor, ME-3221 prevents these actions, leading to a reduction in blood pressure . The compound has a higher affinity for the angiotensin II receptor type 1 in certain species, such as rabbits and rats, compared to dogs and bovines .
Comparison with Similar Compounds
ME-3221 is similar to other angiotensin II receptor antagonists, such as losartan, candesartan cilexetil, and tasosartan . ME-3221 has shown a higher antagonistic potency in certain animal models, making it unique in its efficacy profile . Other similar compounds include fosinopril sodium, which is an angiotensin-converting enzyme inhibitor, and omapatrilat, a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase .
Properties
CAS No. |
139958-16-0 |
|---|---|
Molecular Formula |
C22H21N5O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-methoxy-2,6-dimethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]pyridine |
InChI |
InChI=1S/C22H21N5O2/c1-14-12-20(21(28-3)15(2)23-14)29-13-16-8-10-17(11-9-16)18-6-4-5-7-19(18)22-24-26-27-25-22/h4-12H,13H2,1-3H3,(H,24,25,26,27) |
InChI Key |
FTDRSCZZEUAAIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)C)OC)OCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)OC)OCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methoxy-2,6-dimethyl-4-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methoxy)pyridine ME 3221 ME-3221 ME3221 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


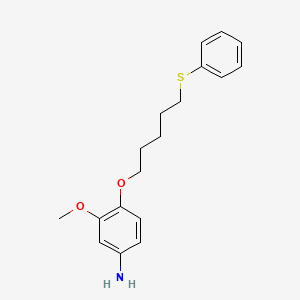
![3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline](/img/structure/B1676040.png)
